Ethyl 3-hydroxy-3-phenylbutanoate

Descripción general

Descripción

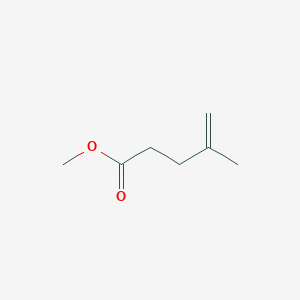

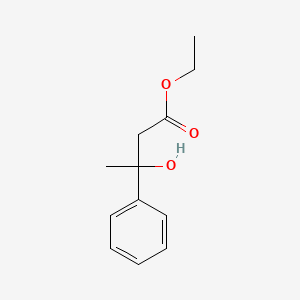

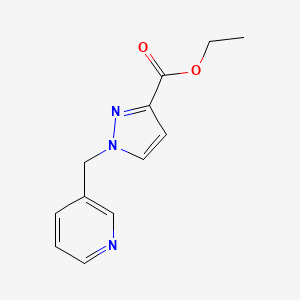

Ethyl 3-hydroxy-3-phenylbutanoate is a chemical compound with the CAS Number: 2293-60-9 . It has a molecular weight of 208.26 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 . This compound contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación

Biocatalysis in Drug Synthesis

Ethyl 3-hydroxy-3-phenylbutanoate plays a significant role in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril and lisinopril, using biocatalytic methods. Zhao Jin-mei (2008) discussed the synthesis routes and developments of this compound, emphasizing its importance in pharmaceutical applications (Zhao Jin-mei, 2008).

Microbial Reduction in Drug Precursors

The compound serves as an intermediate for various anti-hypertension drugs. S. Oda et al. (1998) demonstrated its production via microbial reduction, highlighting its critical role in the pharmaceutical industry (S. Oda, Y. Inada, A. Kobayashi, H. Ohta, 1998).

Use in Asymmetric Reduction Reactions

P. S. Lacerda et al. (2006) explored the use of various microorganisms for the enantioselective reduction of this compound, producing either the (S)- or (R)-enantiomer, relevant for synthesizing specific drug molecules (P. S. Lacerda, Joyce Benzaquem Ribeiro, S. Leite, Ricardo B. Coelho, E. L. S. Lima, O. Antunes, 2006).

Enzymatic Hydrolysis and Ultrasound Applications

C. M. Ribeiro et al. (2001) studied the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a related compound, using ultrasound, which could influence the efficiency of reactions involving this compound (C. M. Ribeiro, Elisa N. Passaroto, E. C. S. Brenelli, 2001).

Scalable Biocatalytic Synthesis

Y. Ni et al. (2013) discussed the scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, a closely related compound, highlighting the potential for large-scale production of similar compounds, including this compound (Y. Ni, Yuning Su, Haidong Li, Jieyu Zhou, Zhi-hao Sun, 2013).

Sensory Characteristics in Wine

Marine Gammacurta et al. (2018) explored the chemical and sensory characteristics of a related compound, Ethyl 2-hydroxy-3-methylbutanoate, in wines. Their research provides insights into the sensory impact of similar compounds like this compound in food and beverages (Marine Gammacurta, S. Tempère, S. Marchand, V. Moine, G. Revel, 2018).

Safety and Hazards

Direcciones Futuras

Ethyl 3-hydroxy-3-phenylbutanoate could potentially be used in the production of angiotensin-converting enzyme (ACE) inhibitors, which are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets in a manner that induces changes at the molecular level . More detailed studies are required to elucidate these interactions and their resulting changes.

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-hydroxy-3-phenylbutanoate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-hydroxy-3-phenylbutanoate plays a significant role in biochemical reactions, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic reduction process where it is converted to ethyl ®-2-hydroxy-4-phenylbutyrate by carbonyl reductase from Gluconobacter oxydans . This interaction is crucial for its role in pharmaceutical applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with carbonyl reductase can lead to changes in the cellular redox state, impacting gene expression and metabolic pathways . Additionally, its role in the synthesis of ACE inhibitors suggests it may influence blood pressure regulation at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to carbonyl reductase, facilitating its conversion to ethyl ®-2-hydroxy-4-phenylbutyrate . This binding interaction is essential for its biochemical activity. Additionally, it may act as an enzyme inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as the synthesis of ACE inhibitors. At high doses, it can exhibit toxic or adverse effects . Threshold effects are observed where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as carbonyl reductase, leading to the production of ethyl ®-2-hydroxy-4-phenylbutyrate . This metabolic pathway is crucial for its role in pharmaceutical applications. Additionally, it may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, influencing its biochemical interactions and overall efficacy . This subcellular localization is critical for its role in cellular processes and therapeutic applications.

Propiedades

IUPAC Name |

ethyl 3-hydroxy-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHSZNSXPDPHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277780 | |

| Record name | ethyl 3-hydroxy-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2293-60-9 | |

| Record name | NSC49327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC4107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxy-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)

![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)

![2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B3049925.png)